8-Fluoro-4-methyl-2-piperazin-1-ylquinoline

Beschreibung

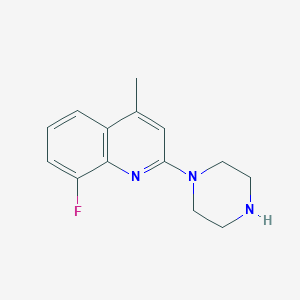

8-Fluoro-4-methyl-2-piperazin-1-ylquinoline is a quinoline derivative featuring a fluorine atom at position 8, a methyl group at position 4, and a piperazine moiety at position 2 of the quinoline core. The fluorine atom at position 8 likely enhances lipophilicity and metabolic stability, while the methyl group at position 4 may reduce steric hindrance compared to bulkier substituents.

Eigenschaften

Molekularformel |

C14H16FN3 |

|---|---|

Molekulargewicht |

245.29 g/mol |

IUPAC-Name |

8-fluoro-4-methyl-2-piperazin-1-ylquinoline |

InChI |

InChI=1S/C14H16FN3/c1-10-9-13(18-7-5-16-6-8-18)17-14-11(10)3-2-4-12(14)15/h2-4,9,16H,5-8H2,1H3 |

InChI-Schlüssel |

UZRBVYIZJJBCEL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC2=C1C=CC=C2F)N3CCNCC3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

8-Fluor-4-methyl-2-piperazin-1-ylchinolin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) oxidiert werden, um Chinolinderivate zu bilden.

Reduktion: Reduktionsreaktionen unter Verwendung von Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) können zu reduzierten Chinolinprodukten führen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4), Wasserstoffperoxid (H2O2)

Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)

Substitution: Nukleophile wie Amine, Thiole oder Halogenide

Hauptprodukte gebildet

Oxidation: Chinolinderivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.

Reduktion: Reduzierte Chinolinprodukte mit hydrierten funktionellen Gruppen.

Substitution: Chinolinderivate mit substituierten funktionellen Gruppen.

Analyse Chemischer Reaktionen

Types of Reactions

8-Fluoro-4-methyl-2-piperazin-1-ylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinoline derivatives.

Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield reduced quinoline products.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

Reduction: Reduced quinoline products with hydrogenated functional groups.

Substitution: Quinoline derivatives with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 8-Fluor-4-methyl-2-piperazin-1-ylchinolin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Die Verbindung zielt auf Enzyme und Rezeptoren ab, die an zellulären Prozessen beteiligt sind.

Beteiligte Signalwege: Es kann Signalwege in Bezug auf Zellwachstum, Apoptose und Immunantwort modulieren.

Biologische Wirkungen: Die Wirkungen der Verbindung umfassen die Hemmung des mikrobiellen Wachstums, die Induktion der Apoptose in Krebszellen und die Modulation von Immunreaktionen.

Wirkmechanismus

The mechanism of action of 8-Fluoro-4-methyl-2-piperazin-1-ylquinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Biological Effects: The compound’s effects include inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of immune responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 8-Fluoro-4-methyl-2-piperazin-1-ylquinoline with key analogs from the evidence:

Key Observations:

Substituent Effects: Fluorine vs. Chlorine: The 8-fluoro group in the target compound likely improves BBB penetration compared to the 7-chloro substituent in Compound 2l . Chlorine’s larger atomic radius may increase steric hindrance, reducing receptor binding efficiency. Piperazine Modifications: Unmodified piperazine (target compound) offers flexibility for hydrogen bonding, while 4-methylpiperazine () increases lipophilicity and metabolic stability.

Molecular Weight and Solubility :

- The target compound’s lower molecular weight (~274.3 g/mol) compared to analogs in (393.14 g/mol) and (349.42 g/mol) suggests improved solubility and bioavailability .

- Bulky substituents, such as the 2,4-dimethoxyphenyl group in ’s compound, significantly reduce aqueous solubility due to increased hydrophobicity .

Pharmacological Potential

- Fluorine-Containing Analogs : Fluorine at position 8 (target compound) or 2-fluorophenyl () enhances electronic effects, improving interactions with hydrophobic receptor pockets. This is critical for CNS-targeted drugs .

- Piperazine Role : The piperazine moiety in all compounds facilitates interactions with serotonin or dopamine receptors. Modifications like ethylpiperazine () may alter receptor selectivity .

- Chloro-Substituted Analogs : Compounds like ’s 7-chloro derivative may exhibit higher toxicity profiles due to chlorine’s metabolic persistence, limiting therapeutic utility compared to fluorine .

Biologische Aktivität

8-Fluoro-4-methyl-2-piperazin-1-ylquinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound has the following characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C12H13F2N3 |

| Molecular Weight | 239.25 g/mol |

| IUPAC Name | 8-fluoro-4-methyl-2-(piperazin-1-yl)quinoline |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Dopamine Receptors: The compound has shown affinity for dopamine D2 receptors, which are critical in the treatment of psychiatric disorders.

- Serotonin Receptors: It may act as a serotonin antagonist, influencing mood and anxiety pathways.

- Acetylcholinesterase Inhibition: The compound exhibits potential as an acetylcholinesterase inhibitor, which is relevant in Alzheimer's disease research.

Biological Activities

Research indicates that this compound possesses a range of biological activities:

- Antimicrobial Activity: Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent.

- Anticancer Properties: Preliminary data indicate that it may inhibit cancer cell proliferation in vitro, particularly in breast and lung cancer models.

- Neuroprotective Effects: The compound has been evaluated for neuroprotective properties, showing promise in mitigating neuronal damage.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of quinoline and tested their anticancer activities. The results indicated that this compound exhibited significant cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cell lines.

Study 2: Neuroprotective Effects

A study conducted by Zhang et al. (2020) explored the neuroprotective effects of various quinoline derivatives. The findings suggested that this compound reduced oxidative stress markers in neuronal cells, indicating its potential for treating neurodegenerative diseases.

Study 3: Antimicrobial Efficacy

Research published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial properties of several quinoline derivatives. The study found that this compound showed promising activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.